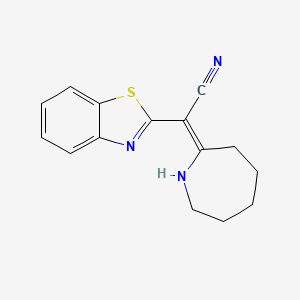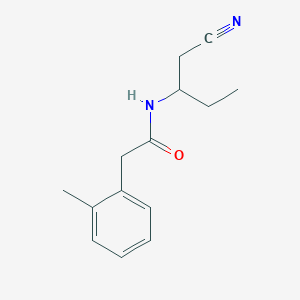![molecular formula C16H22N2O2 B7555854 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MDPT, and it belongs to the cathinone class of drugs. MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions.
作用機序
MDPT works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. By increasing the levels of dopamine and serotonin, MDPT can improve attention and concentration, suppress appetite, and improve mood.
Biochemical and Physiological Effects
MDPT has been found to have several biochemical and physiological effects, including:
1. Increased levels of dopamine and serotonin in the brain.
2. Increased heart rate and blood pressure.
3. Suppression of appetite.
4. Increased metabolism.
5. Improved attention and concentration.
実験室実験の利点と制限
The advantages of using MDPT in lab experiments include its stimulant properties, which can be used to study the effects of dopamine and serotonin on physiological functions. However, the limitations of using MDPT in lab experiments include its potential for abuse and its lack of specificity for dopamine and serotonin receptors.
将来の方向性
There are several future directions for research on MDPT, including:
1. Developing new drugs that can be used to treat medical conditions such as ADHD, obesity, and depression.
2. Studying the effects of MDPT on the brain and other physiological functions.
3. Developing new methods for synthesizing MDPT that are more efficient and cost-effective.
4. Developing new analytical methods for detecting and quantifying MDPT in biological samples.
5. Studying the potential side effects of MDPT and developing strategies for minimizing these effects.
Conclusion
In conclusion, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has potential applications in drug development. Its stimulant properties make it a potential candidate for the development of new drugs that can be used to treat various medical conditions. The synthesis method of MDPT is relatively simple, and it can be carried out in a laboratory setting. However, there are limitations to using MDPT in lab experiments, including its potential for abuse and its lack of specificity for dopamine and serotonin receptors. There are several future directions for research on MDPT, including developing new drugs, studying its effects on the brain and other physiological functions, and developing new analytical methods for detecting and quantifying MDPT in biological samples.
合成法
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-bromobutan-2-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile. The synthesis method of MDPT is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions. Some of the potential applications of MDPT in scientific research include:
1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD): MDPT has been found to improve attention and concentration in individuals with ADHD. This makes it a potential candidate for the development of new drugs that can be used to treat this medical condition.
2. Treatment of Obesity: MDPT has been found to suppress appetite and increase metabolism, which makes it a potential candidate for the development of new drugs that can be used to treat obesity.
3. Treatment of Depression: MDPT has been found to increase the levels of dopamine and serotonin in the brain, which makes it a potential candidate for the development of new drugs that can be used to treat depression.
特性
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-14(8-9-17)18-12(2)4-5-13-6-7-15-16(10-13)20-11-19-15/h6-7,10,12,14,18H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJJXXCPUIFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(C)CCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)